molecular formula C11H12N2O2 B11762945 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

Cat. No.: B11762945
M. Wt: 204.22 g/mol
InChI Key: AGMHHPHTPYMULW-ZRDIBKRKSA-N
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Description

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one ( 253324-90-2) is a high-purity benzazepine-based chemical compound intended for research and further manufacturing use. With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol, this compound is characterized by its hydroxyimino and carbonyl functional groups on the benzazepine core structure. The benzazepine scaffold is a privileged structure in medicinal chemistry, known for its relevance in developing ligands for various biological targets. Research into similar 1,2-dihydro-3-benzazepin-4-one structures has explored their potential as selective antagonists for muscarinic (M3) receptors . Furthermore, benzazepine derivatives have been successfully developed as nonpeptide antagonists for arginine vasopressin V2 receptors and are investigated for their activity on monoamine transporters and sigma receptors . This compound is provided with a purity of ≥95% and is suitable for various laboratory research applications. Store at 4°C and ship at room temperature. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5E)-5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

InChI

InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3/b12-10+

InChI Key

AGMHHPHTPYMULW-ZRDIBKRKSA-N

Isomeric SMILES

CN1CCC2=CC=CC=C2/C(=N\O)/C1=O

Canonical SMILES

CN1CCC2=CC=CC=C2C(=NO)C1=O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Metathesis Conditions

Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the benzazepine core. In one protocol, dienyl N-(2-nitrophenyl)sulfonamide derivatives undergo RCM using Grubbs’ second-generation catalyst (5–10 mol%) in dichloromethane at 40°C, yielding 2,3-dihydro-[1H]-2-benzazepines with >80% efficiency. For example, RCM of N-(2-nitrophenyl)sulfonamide precursors generates intermediates that are subsequently hydroxylated using osmium tetroxide (OsO₄) in tert-butanol/water (3:1) to introduce the 5-hydroxy group.

Post-Metathesis Functionalization

Following RCM, the dihydrobenzazepine intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃ in H₂SO₄), affording 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one. Subsequent N-alkylation via reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the 3-methyl substituent, achieving 75–85% yields.

Acid-Catalyzed Cyclization for Benzazepinone Formation

Toluene-Based Cyclization with Methanesulfonic Acid

A scalable industrial method involves cyclizing N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in anhydrous methanesulfonic acid (7 equivalents) at 20–25°C for 5 hours. This step eliminates water-mediated side reactions, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one with 75–85% yield and 99.0–99.5% HPLC purity. Demethylation using boron tribromide (BBr₃) in dichloromethane then produces the 5-hydroxy derivative, which is subsequently converted to the oxime via reaction with hydroxylamine hydrochloride.

Solvent and Temperature Optimization

Replacing acetic acid with toluene reduces hydrolysis byproducts, while maintaining temperatures below 50°C prevents decomposition of acid-sensitive intermediates. A solvent-to-substrate ratio of 2.5:1 (toluene:phenylacetic acid derivative) balances reaction kinetics and product isolation.

Oxime Formation and Stereochemical Control

Hydroxylamine-Mediated Oxime Synthesis

The hydroxyimino group is introduced by treating 5-keto-3-methyl-1,2-dihydro-3-benzazepin-4-one with hydroxylamine hydrochloride (1.2 equivalents) in ethanol/water (4:1) at 60°C for 6 hours. The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by dehydration to form the oxime. Z/E isomerism is controlled by pH adjustment, with acetic acid buffer (pH 4–5) favoring the Z-isomer.

Purification and Isomer Separation

Crude oxime products are purified via column chromatography (silica gel, hexane:ethyl acetate 9:1) or recrystallization from ethanol/water, achieving >95% enantiomeric excess for the Z-isomer. Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms purity, with retention times of 8.2 minutes for the Z-isomer and 9.5 minutes for the E-isomer.

Catalytic N-Alkylation and Reductive Amination

Reductive Amination for N-Methylation

N-Alkylation of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one is achieved via reductive amination using methylamine (2 equivalents) and sodium cyanoborohydride in methanol at room temperature. The reaction proceeds through imine formation followed by borohydride reduction, yielding 3-methyl-substituted derivatives with 80–85% efficiency.

Borane-Tetrahydrofuran Complex for Amide Reduction

Alternative N-alkylation employs borane-tetrahydrofuran (BH₃·THF) to reduce intermediate amides. For example, treatment of N-acyl-dihydrobenzazepines with BH₃·THF (3 equivalents) at 0°C for 2 hours affords N-alkylated products, avoiding over-reduction of the ketone moiety.

Green Chemistry Approaches Using Deep Eutectic Solvents

Recent advances utilize deep eutectic solvents (DESs) like choline chloride/urea (1:2) for sustainable synthesis. Raney nickel-catalyzed hydrogenation of lignin-derived intermediates in DESs at 180°C for 24 hours produces benzazepine precursors with 70–75% yields, reducing reliance on volatile organic solvents.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 7.5–7.2 (m, 4H, aromatic), 3.1 (s, 3H, N-CH₃), 2.8–2.6 (m, 2H, CH₂).

  • IR (KBr): ν 3250 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min confirms ≥99.0% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Ring-Closing Metathesis80–8598–99High stereocontrolRequires expensive catalysts
Acid-Catalyzed Cyclization75–8599–99.5Scalable, low byproductsCorrosive acid handling
Reductive Amination80–8597–98Mild conditionsLimited to primary amines
Oxime Formation70–7595–97Simple setupZ/E isomer separation needed

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The biological activities of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one are significant in medicinal chemistry. Compounds in the benzazepine class often exhibit pharmacological properties due to their ability to interact with various biological targets. Key areas of interest include:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated efficacy against multi-drug resistant bacterial strains, making it a candidate for infection control strategies.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and spectroscopic methods are commonly employed to study these interactions .

Comparative Analysis with Related Compounds

The following table highlights some compounds structurally related to this compound along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1,2-DihydrobenzodiazepineBenzodiazepine coreUsed in anxiolytic medications
2-AcetylaminobenzimidazoleImidazole ringExhibits antifungal properties
3-HydroxyquinoxalineQuinoxaline structureKnown for antibacterial activity
7-Amino-1-benzazepineBenzazepine with an amino groupPotential use in neuropharmacology

This comparison illustrates the diversity within the benzodiazepine class and highlights the specific functional groups that may confer unique reactivity and biological properties to this compound .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
  • Case Study on Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Showed effective inhibition of growth in multi-drug resistant strains.

These case studies provide insights into the compound's potential applications in treating complex diseases and highlight its importance in ongoing research .

Mechanism of Action

The mechanism of action of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzazepine ring system allows for interactions with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one and related compounds:

Compound Name Core Structure Substituents/Modifications Key Features
This compound 3-Benzazepin-4-one - 3-Methyl
- 5-Hydroxyimino
Seven-membered benzazepinone ring; keto group at position 4; imino at C5
Diazepam (7-Chloro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one) 1,4-Benzodiazepin-2-one - 7-Chloro
- 1-Methyl
- 5-Phenyl
Five-membered diazepine ring fused with benzene; anxiolytic properties
Compound 4g (Coumarin-Benzodiazepine Hybrid) Benzo[b][1,4]diazepin - Coumarin-3-yl
- Tetrazol
- Methyl
Coumarin substitution at position 4; tetrazol ring enhances polarity
Compound 4h (Coumarin-Oxazepin Hybrid) Benzo[b][1,4]oxazepin - Coumarin-3-yl
- Oxazepin ring
Oxygen atom replaces nitrogen in the seven-membered ring; improved stability
Key Observations:
  • Core Structure: The benzazepinone core of the target compound distinguishes it from diazepam (a benzodiazepine) and coumarin hybrids (benzodiazepines/oxazepins).
  • Substituents: The 5-hydroxyimino group in the target compound introduces hydrogen-bonding capability, contrasting with diazepam’s electron-withdrawing chlorine and phenyl groups. Compounds 4g and 4h incorporate coumarin moieties, which may confer fluorescence or anticoagulant properties .
  • Physicochemical Properties: The hydroxyimino and methyl groups in the target compound likely enhance solubility compared to diazepam’s lipophilic chloro-phenyl substituents.
Functional Relevance:
  • Diazepam : A clinically validated anxiolytic acting on GABAA receptors. Its chloro and phenyl groups are critical for receptor affinity .
  • Coumarin Hybrids (4g, 4h) : These compounds may exhibit dual functionality (e.g., anticoagulant and CNS activity) due to coumarin’s vitamin K antagonism and diazepine/oxazepin motifs .
  • Target Compound: The hydroxyimino group could serve as a chelating site for metal ions or a pharmacophore in enzyme inhibition, though specific biological data are unavailable.

Q & A

Q. What are the standard protocols for synthesizing 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves multi-step reactions, starting with precursor molecules like substituted benzazepines. For example, refluxing in solvents such as dioxane or methanol with acidic catalysts (e.g., HCl) is a common method . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents may enhance reaction kinetics.
  • Catalyst concentration : Adjusting HCl or other acid/base catalysts to balance reaction rate and byproduct formation.
  • Temperature control : Prolonged heating under reflux (e.g., 25 hours) improves yield but risks decomposition .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as seen in analogous heterocyclic compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring structure.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 392.47 g/mol for a related benzodiazepine) .
  • IR spectroscopy : Identifies functional groups like hydroxyimino (N–O stretch at ~1600 cm1^{-1}) and carbonyl (C=O at ~1700 cm1^{-1}).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this benzazepinone derivative?

Answer: Density Functional Theory (DFT) at the 6-31G(d,p) basis set calculates:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity trends (e.g., charge transfer interactions with biological targets) .
  • Thermodynamic stability : Simulates bond dissociation energies to assess degradation pathways.
    These models guide experimental design, such as targeting modifications to enhance metabolic stability.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Dose-response analysis : Establish EC50_{50} values to differentiate therapeutic vs. toxic thresholds.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle) to minimize variability .
  • Target validation : Employ knock-out models or competitive binding assays to confirm specificity for enzymes/receptors.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazolobenzodiazepines) to identify trends .

Q. How do environmental factors (pH, temperature) influence the compound’s stability, and what analytical methods validate degradation products?

Answer:

  • Stability testing : Accelerated degradation studies at 40°C/75% RH over 4 weeks simulate long-term storage.
  • HPLC-MS : Monitors parent compound decay and identifies degradation byproducts (e.g., hydrolysis of the hydroxyimino group).
  • pH-dependent solubility : Buffered solutions (pH 1–12) assess ionization effects on shelf life .

Experimental Design & Data Analysis

Q. How to design a study evaluating the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • In vitro assays : Use human liver microsomes with NADPH cofactor to measure metabolic turnover.
  • Inhibition/induction profiling : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and quantify metabolites via LC-MS/MS.
  • Kinetic parameters : Calculate KmK_m and VmaxV_{max} to compare metabolic pathways with reference inhibitors .

Q. What statistical approaches address variability in crystallographic data for polymorphic forms of the compound?

Answer:

  • Rietveld refinement : Analyzes X-ray diffraction patterns to resolve crystal lattice discrepancies.
  • Multivariate analysis : Clusters polymorphs based on unit cell parameters (e.g., 3-methyl substitution impacts packing density) .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with crystalline form purity .

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